Cas no 35938-43-3 ((2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one)
35938-43-3 structure
Product Name:(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Numero CAS:35938-43-3
MF:C14H18O3
MW:234.290924549103
CID:1475264
PubChem ID:186209
Update Time:2025-04-20
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- (2S,3S)-3-Hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-1-indanone
- 1H-inden-1-one, 2,3-dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-, (2S,3S)-
- Pterosin C
- (2S,3S)-2,3-Dihydro-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-1H-inden-1-one
- [ "" ]
- (10S,11S)-Pterosin C
- CHEBI:172475
- 3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- 3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
- 910470-81-4
- AKOS032949152
- CHEMBL3526273
- CS-0145559
- Q27137805
- (2S,3S)-pterosin C
- CHEBI:69467
- 35938-43-3
- AKOS040762584
- DTXSID101318514
- (2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
- SCHEMBL9097873
- PTEROSINC
- HY-134572
- DA-67003
-
- Inchi: 1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3/t9-,13-/m0/s1
- Chiave InChI: QQPCNRKHGFIVLH-ZANVPECISA-N
- Sorrisi: O[C@@H]1C2C=C(C)C(CCO)=C(C)C=2C([C@H]1C)=O
Proprietà calcolate
- Massa esatta: 234.12600
- Massa monoisotopica: 234.125594432g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 302
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.4
- Superficie polare topologica: 57.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.202±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 152-155 ºC
- Solubilità: Leggermente solubile (1,7 g/l) (25°C),
- PSA: 57.53000
- LogP: 1.70400
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5353-5 mg |
Pterosin C |
35938-43-3 | 5mg |
¥4615.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P56360-5 mg |
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one |
35938-43-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216199-5mg |
(2S,3S)-Pterosin C |
35938-43-3 | 98% | 5mg |
¥2276.00 | 2024-05-16 | |
| TargetMol Chemicals | TN5353-1 ml * 10 mm |
Pterosin C |
35938-43-3 | 1 ml * 10 mm |
¥ 14500 | 2024-07-19 | ||
| A2B Chem LLC | AF87119-5mg |
Pterosin C |
35938-43-3 | 96.0% | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5353-5 mg |
Pterosin C |
35938-43-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN5353-1 mL * 10 mM (in DMSO) |
Pterosin C |
35938-43-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN5353-5mg |
Pterosin C |
35938-43-3 | 5mg |
¥ 12280 | 2024-07-19 |
(2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
35938-43-3 ((2S,3S)-3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one) Prodotti correlati
- 64890-70-6(1H-Inden-1-one,2,3-dihydro-3-hydroxy-6-(hydroxymethyl)-2,5,7-trimethyl-, (2S,3S)-)
- 34169-70-5((3S)-3-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one)
- 52611-75-3(Epipterosin L)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso